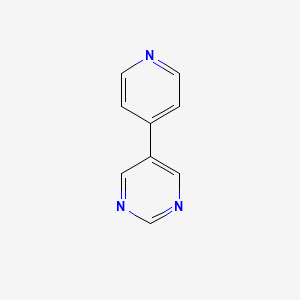

5-(Pyridin-4-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Pyridin-4-yl)pyrimidine is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds derived from pyrimidines, including 5-(Pyridin-4-yl)pyrimidine, have shown promising anticancer properties. For instance, derivatives of pyrimidine have been evaluated for their efficacy against various cancer cell lines. A study highlighted the potential of certain pyrimidine derivatives to inhibit key enzymes involved in cancer progression, such as EGFR (epidermal growth factor receptor) and Aurora kinases . These findings suggest that this compound could serve as a lead compound for developing novel anticancer agents.

2. Anti-Fibrotic Activity

Recent investigations have focused on the anti-fibrotic properties of pyrimidine derivatives. A series of compounds containing the pyrimidine scaffold were synthesized and tested against hepatic stellate cells, revealing significant anti-fibrotic effects. Compounds derived from this compound demonstrated superior inhibition of collagen expression compared to established therapies like Pirfenidone . This positions this compound as a candidate for further development in treating fibrotic diseases.

3. Antimicrobial Properties

The antimicrobial potential of pyrimidines has been well-documented, with studies showing effectiveness against various bacterial strains. The incorporation of the pyridine ring into the structure enhances the compound's interaction with microbial targets, leading to increased antibacterial activity . This suggests that this compound may also be explored for its potential as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported, including nucleophilic substitutions and cyclization reactions that yield this compound along with its derivatives . The ability to modify the pyridine and pyrimidine rings allows for the exploration of structure-activity relationships (SAR) essential for optimizing biological activity.

Case Studies and Research Findings

化学反応の分析

Nucleophilic Substitution Reactions

The pyrimidine ring in 5-(pyridin-4-yl)pyrimidine undergoes nucleophilic substitution at positions 2 and 4 due to the electron-withdrawing effect of the nitrogen atoms.

Example Reaction :

Reaction with secondary amines (e.g., morpholine) under catalytic conditions yields substituted derivatives:

This compound+R2NHCu, Cs2CO3,DMF5-(Pyridin-4-yl)-N-R2-pyrimidin-2-amine

Key Conditions :

-

Solvent: DMF or ethanol

-

Base: Cs2CO3 or NaOEt

-

Temperature: 80–110°C

Table 1 : Representative Substitution Reactions

| Position | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2 | Morpholine | 2-Morpholino-5-(pyridin-4-yl)pyrimidine | 78 | |

| 4 | Piperidine | 4-Piperidino-5-(pyridin-4-yl)pyrimidine | 65 |

Cross-Coupling Reactions

The pyridine and pyrimidine moieties participate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling :

Reaction with aryl boronic acids produces biaryl derivatives:

This compound+ArB(OH)2Pd(PPh3)4,K2CO35-(Pyridin-4-yl)-4-Ar-pyrimidine

Key Observations :

-

Electron-deficient boronic acids enhance reaction efficiency.

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for fused heterocycles via cyclization.

Example :

Heating with formamide induces cyclization to pyrimido[4,5-d]pyrimidines:

This compoundHCONH2,ΔPyrimido[4,5-d]pyrimidine derivative

Conditions :

Functionalization via Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at position 3 due to its electron-rich nature.

Nitration :

Reaction with HNO3/H2SO4 introduces nitro groups:

This compoundHNO3/H2SO45-(3-Nitro-pyridin-4-yl)pyrimidine

特性

CAS番号 |

64858-30-6 |

|---|---|

分子式 |

C9H7N3 |

分子量 |

157.17 g/mol |

IUPAC名 |

5-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C9H7N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h1-7H |

InChIキー |

JPNWPYSBKBYTFL-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CN=CN=C2 |

正規SMILES |

C1=CN=CC=C1C2=CN=CN=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。